Methyl 4-bromo-1H-indole-7-carboxylate

Cancer Immunotherapy Enzyme Inhibition Cellular Assay

Sourcing halogenated indole building blocks with orthogonal reactive handles often leads to long lead times and unreliable regiochemical purity. Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3) is a definitive solution, supplied with batch-specific spectral data for immediate integration into medchem workflows. - Dual Reactive Architecture: The C4 bromine enables selective Suzuki-Miyaura coupling, while the C7 methyl ester supports orthogonal amidation or reduction, accelerating SAR exploration. - Scaffold Diversity: Validated for generating IDO1 inhibitor libraries, ergot alkaloid intermediates (e.g., cycloclavine), and Diversity-Oriented Synthesis (DOS) collections. - Supply Assurance: Offered in multiple batch sizes (100 mg-25 g) with lead times clearly communicated, ensuring seamless scale-up from discovery to preclinical evaluation.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1224724-39-3
Cat. No. B580968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1H-indole-7-carboxylate
CAS1224724-39-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)Br)C=CN2
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
InChIKeyJTBLJEGYYYHKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1H-indole-7-carboxylate Procurement Guide


Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3) is a halogenated indole derivative characterized by a bromine atom at the 4-position and a methyl carboxylate group at the 7-position of the indole core . It is primarily used as a pharmaceutical intermediate and a versatile building block in organic synthesis, particularly for constructing more complex indole-based molecules [1]. Its predicted physical properties include a molecular weight of 254.08 g/mol, a boiling point of 402.3±25.0 °C, and a density of 1.629±0.06 g/cm3 .

1 4-Bromo handle for Suzuki-Miyaura cross-coupling diversification
2 7-Carboxylate ester provides orthogonal derivatization site
3 Supports selection as pharmaceutical intermediate and indole library building block

Why Methyl 4-bromo-1H-indole-7-carboxylate Is Irreplaceable


The specific substitution pattern of Methyl 4-bromo-1H-indole-7-carboxylate is critical for its utility in synthesis. The bromine at the 4-position serves as a selective handle for cross-coupling reactions like Suzuki-Miyaura, enabling further functionalization to create diverse molecular libraries [1]. The 7-carboxylate group provides an orthogonal point for derivatization or for building complex ring systems [1]. Substituting this compound with a 5-, 6-, or 7-bromo isomer, or with other halogen analogs like the 4-chloro or 4-fluoro variants, would result in a different regiochemical outcome during subsequent reactions, leading to different final products and potentially altering key biological activities of the derived compounds [2].

Regioisomer mismatch 5-, 6-, or 7-bromo isomers alter cross-coupling regiochemistry and product outcome.
Halogen reactivity shift 4-Chloro or 4-fluoro analogs may change reaction rates and selectivity in Pd-catalyzed steps.
Scaffold substitution limits Other indole carboxylates without C4 halogen lack the dual-functionalization advantage.

Quantitative Evidence for Methyl 4-bromo-1H-indole-7-carboxylate


IDO1 Inhibition by Derivatives

A derivative synthesized from a 4-bromo-1H-indole-7-carboxylate core, identified as CHEMBL4557994 (BDBM50514753), demonstrated potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. The compound exhibited IC50 values ranging from 13 to 16 nM across multiple cellular assays. This activity provides a quantifiable benchmark for the biological potential of molecules derived from this scaffold [1].

IDO1 Inhibition
Data to verify
IC50 13–16 nM
Derivative activity context in cellular assays
Mouse/human IDO1 cell lines; HPLC readout
Cancer Immunotherapy Enzyme Inhibition Cellular Assay

Synthetic Utility: Cycloclavine Synthesis

The utility of the 4-bromoindole scaffold is highlighted by its use in the formal synthesis of the ergot alkaloid cycloclavine. The synthesis began with 4-bromoindole, which is a direct precursor to our target compound. A key Vilsmeier-Haack formylation and subsequent steps proceeded with a 78% yield over four steps, demonstrating the robust and predictable reactivity of this scaffold in multi-step synthesis [1].

Synthetic Efficiency
Class-level inference
78% yield (4 steps)
Supports multi-step synthesis from 4-bromoindole
Cycloclavine formal synthesis; reaction sequence specified
Total Synthesis Natural Products Methodology

Established Scalable Synthetic Route

A reliable synthetic route for Methyl 4-bromo-1H-indole-7-carboxylate is documented, starting from 4-bromo-1H-indole-7-carboxylic acid. The reaction involves treatment with cesium carbonate and iodomethane in DMF to yield the target compound in 20% yield at a 33-gram scale (13.8 g isolated) . While the yield is moderate, the procedure demonstrates scalability for producing gram quantities for research purposes, which is a critical factor for procurement when planning larger experiments.

Scalable Route
Source review
Route A: 20% (33 g)
Route B: 45% (2 g)
Reported scalability for gram-scale procurement
Different conditions and scales; yield context-dependent
Process Chemistry Synthetic Methodology Scale-up

7-Carboxylate Indoles by Sigmatropic Rearrangement

A general method for synthesizing 7-carboxylate indoles has been developed using a [3,3]-sigmatropic rearrangement. The reaction involves treating N-alkenyl-N'-arylhydrazines with 4 M HCl, Yb(OTf)3, or ZnCl2 to afford the desired 7-carboxylate indole scaffold [1]. This method provides a reliable and versatile entry into the 7-carboxylate indole class, supporting the selection of Methyl 4-bromo-1H-indole-7-carboxylate as a representative member of this valuable family.

Synthetic Method
Class-level inference
[3,3]-Sigmatropic rearrangement
General access to 7-carboxylate indole class
Acid or Lewis acid catalysis; reported method
Methodology Sigmatropic Rearrangement Indole Synthesis

Research Applications of Methyl 4-bromo-1H-indole-7-carboxylate


Lead Optimization in Medicinal Chemistry

Use this compound as a core scaffold for generating libraries of IDO1 inhibitors. The 4-bromo substituent is a versatile handle for introducing diverse aromatic and heteroaromatic groups via palladium-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) studies [1].

Total Synthesis of Bioactive Natural Products

Employ Methyl 4-bromo-1H-indole-7-carboxylate as an advanced intermediate in the synthesis of ergot alkaloids and other complex indole-containing natural products. Its defined substitution pattern allows for the controlled introduction of further complexity, as demonstrated in the formal synthesis of cycloclavine [2].

Novel Synthetic Methodology Development

Utilize this compound to explore and develop new synthetic methods, such as novel 7-lithiation or 7-functionalization strategies. Its dual reactive handles (bromine and ester) make it an ideal model substrate for investigating regioselective transformations on the indole core [3].

Diversity-Oriented Synthesis (DOS)

Incorporate Methyl 4-bromo-1H-indole-7-carboxylate into DOS campaigns. The combination of the C4 bromide for cross-coupling and the C7 ester for amide formation or reduction allows for the rapid generation of structurally diverse and complex indole derivatives for biological screening [3].

Application
Selection Property
Validation Focus
Lead Optimization (IDO1)
4-Br Suzuki handle for SAR diversification
IDO1 inhibition endpoint; target engagement assays
Total Synthesis of Alkaloids
Defined substitution pattern for complexity generation
Multi-step yield and stereochemical outcome
Novel Methodology Development
Dual reactive handles (Br, ester) as model substrate
Regioselectivity and functional group tolerance
Diversity-Oriented Synthesis
Orthogonal derivatization at C4 and C7
Library yield, structural diversity metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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